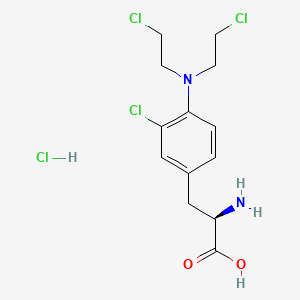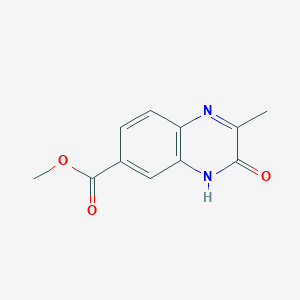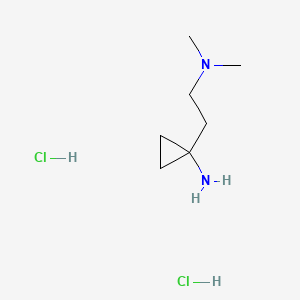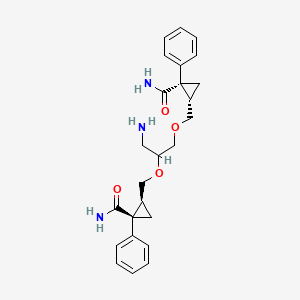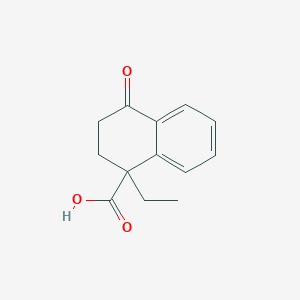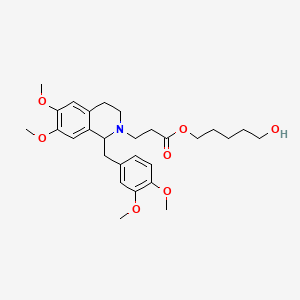
Norlaudanosine N-5-Hydroxypentyl Propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norlaudanosine N-5-Hydroxypentyl Propionate is a chemical compound that serves as an intermediate in the synthesis of various neuromuscular blocking agents. It is particularly notable for its role in the production of N-Desmethyl-transatracurium Besylate, a structural analogue of Atracurium Besylate, which is used as a neuromuscular blocking agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Norlaudanosine N-5-Hydroxypentyl Propionate involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the Isoquinoline Core: This involves the condensation of 3,4-dimethoxybenzylamine with a suitable aldehyde to form the isoquinoline core.
Esterification: The final step involves the esterification of the hydroxylated isoquinoline with 5-hydroxypentyl propionate under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Norlaudanosine N-5-Hydroxypentyl Propionate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in the synthesis of neuromuscular blocking agents and other pharmaceuticals.
科学研究应用
Norlaudanosine N-5-Hydroxypentyl Propionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neuromuscular blocking.
Medicine: It serves as an intermediate in the synthesis of neuromuscular blocking agents, which are used during surgical procedures to induce muscle relaxation.
Industry: The compound is used in the large-scale production of pharmaceuticals, particularly those related to neuromuscular blocking.
作用机制
The mechanism of action of Norlaudanosine N-5-Hydroxypentyl Propionate involves its role as an intermediate in the synthesis of neuromuscular blocking agents. These agents work by blocking the transmission of nerve impulses to the muscles, leading to muscle relaxation. The molecular targets include nicotinic acetylcholine receptors at the neuromuscular junction.
相似化合物的比较
Similar Compounds
Atracurium Besylate: A neuromuscular blocking agent used in anesthesia.
N-Desmethyl-transatracurium Besylate: A structural analogue of Atracurium Besylate.
2-(9-Hydroxy-3-oxo-4-oxanonyl)-2-methyl-1,2,3,4-tetrahydropapaverinium Benzenesulfonate: Another impurity of Atracurium Besylate.
Uniqueness
Norlaudanosine N-5-Hydroxypentyl Propionate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various neuromuscular blocking agents. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C28H39NO7 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC 名称 |
5-hydroxypentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate |
InChI |
InChI=1S/C28H39NO7/c1-32-24-9-8-20(17-25(24)33-2)16-23-22-19-27(35-4)26(34-3)18-21(22)10-12-29(23)13-11-28(31)36-15-7-5-6-14-30/h8-9,17-19,23,30H,5-7,10-16H2,1-4H3 |
InChI 键 |
PHLOMNFRXKJVMF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCO)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
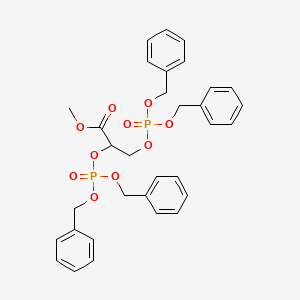
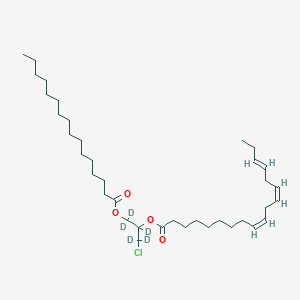
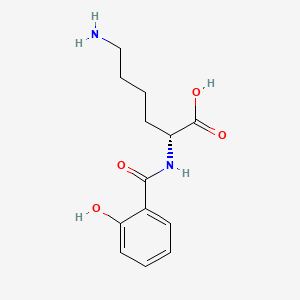
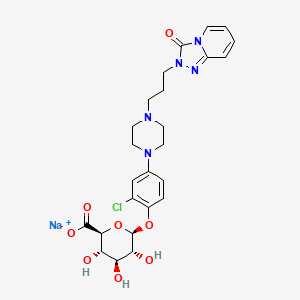

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
